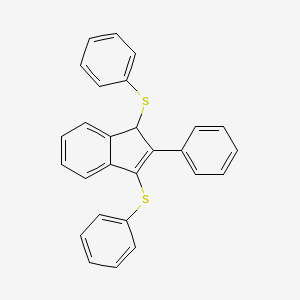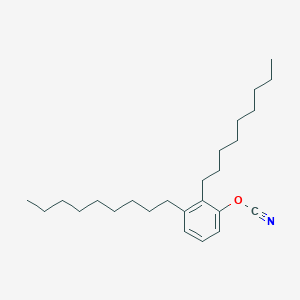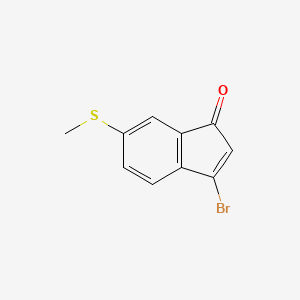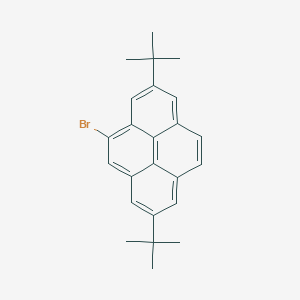
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is an organic compound characterized by its unique structure, which includes a phenyl group and two phenylsulfanyl groups attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene typically involves the reaction of indene derivatives with phenylsulfanyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indene is reacted with phenylsulfanyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Indene derivatives without phenylsulfanyl groups.
Substitution: Halogenated or nitrated indene derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, through its phenyl and phenylsulfanyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-indene: Lacks the phenylsulfanyl groups, making it less reactive in certain chemical reactions.
2-Phenyl-1,3-bis(methylsulfanyl)-1H-indene: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can alter its reactivity and biological activity.
Uniqueness
2-Phenyl-1,3-bis(phenylsulfanyl)-1H-indene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in chemical synthesis and research applications.
Propiedades
Número CAS |
139371-51-0 |
|---|---|
Fórmula molecular |
C27H20S2 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2-phenyl-1,3-bis(phenylsulfanyl)-1H-indene |
InChI |
InChI=1S/C27H20S2/c1-4-12-20(13-5-1)25-26(28-21-14-6-2-7-15-21)23-18-10-11-19-24(23)27(25)29-22-16-8-3-9-17-22/h1-19,26H |
Clave InChI |
CQYXECJPCVSFKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)


